molecular formula C12H19BN2O2 B14076076 (2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid

(2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid

Cat. No.: B14076076
M. Wt: 234.10 g/mol
InChI Key: NCOKSRBQFNZWLO-UHFFFAOYSA-N
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Description

(2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is an organic compound with the molecular formula C12H19BN2O2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methyl group and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is carried out under an inert atmosphere, typically argon or nitrogen .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison: While these compounds share structural similarities, (2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring. This unique structure can influence its reactivity and interaction with biological targets, making it distinct in its applications and properties .

Properties

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C12H19BN2O2/c1-10-9-11(3-4-12(10)13(16)17)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3

InChI Key

NCOKSRBQFNZWLO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCN(CC2)C)C)(O)O

Origin of Product

United States

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